molecular formula C14H13ClFN3O2 B2687884 2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797872-82-2

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2687884
CAS No.: 1797872-82-2
M. Wt: 309.73
InChI Key: UVXFNVFRKOEAEW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (Molecular Formula: C14H14ClN3O2) is a synthetically designed small molecule that incorporates a benzamide scaffold and a tetrahydrofuran-substituted pyrazole ring system. This specific molecular architecture, featuring both halogenated aromatic and heterocyclic components, is characteristic of compounds investigated for targeted protein inhibition and as valuable chemical probes in biomedical research. Compounds with this structural motif are frequently explored for their potential to modulate key enzymatic activity, particularly as kinase inhibitors, which are a major focus in oncology and neurodegenerative disease research . The structural analogs of this benzamide derivative have been identified in patent literature for their relevance in developing therapies for cancer, viral infections, obesity, and chronic neurodegenerative conditions such as Alzheimer's and Parkinson's disease . Researchers utilize this compound primarily in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and cellular pathway analysis. Furthermore, structurally related cationic amphiphilic drugs are known to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism implicated in drug-induced phospholipidosis, making this compound a potential candidate for investigating this form of drug toxicity and lysosomal function . This product is provided for research purposes exclusively and is strictly labeled 'For Research Use Only.' It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-9-6-17-19(7-9)10-4-5-21-8-10/h1-3,6-7,10H,4-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXFNVFRKOEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Halogenation: The amine is then subjected to halogenation to introduce the chloro and fluoro substituents.

    Coupling Reaction: The halogenated benzene derivative is then coupled with a pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Formation of Benzamide: The final step involves the formation of the benzamide by reacting the coupled product with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxolane moieties.

    Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Studies

highlights 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors. For example, 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives share a pyrazole core but differ in substituents (e.g., nitro groups, methylidene hydrazine). These compounds demonstrated potent antimicrobial activity against E. coli and C. albicans. In contrast, the target compound lacks the thiadiazole ring and nitro group but includes an oxolane substituent, which may enhance solubility and reduce cytotoxicity compared to nitro-containing analogues .

Key Structural Differences:

Feature Target Compound 1,3,4-Thiadiazole Derivatives ()
Core Structure Benzamide-linked pyrazole Thiadiazole-linked pyrazole
Halogen Substitution 2-Cl, 6-F on benzamide None
Heterocyclic Substituent Oxolan-3-yl Nitrophenyl, methylidene hydrazine
Bioactivity Not reported Antimicrobial (MIC: 4–16 µg/mL)

Benzamide-Based Pharmaceuticals

lists trazpirobenum (WHO INN: List 83), a benzamide derivative with a 1,4-benzodioxin and oxolan-3-yl group.

Pharmacophore Comparison:

Feature Target Compound Trazpirobenum
Benzamide Substituents 2-Cl, 6-F 2,2-Difluoropropanamide
Pyrazole/Oxolane Linkage Direct pyrazole-oxolane linkage Indazole-oxolane linkage
Additional Groups None 1,4-Benzodioxin

Halogenated Pyrazole Derivatives

describes 1-(2-chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole (CAS: 957479-03-7), which shares the 2-chloro-6-fluoro substitution pattern with the target compound. However, it replaces the benzamide-oxolane group with a benzyl-iodo substituent. The iodine atom in this analogue increases molecular weight (336.53 g/mol vs. ~300 g/mol for the target compound) and may enhance radiopharmaceutical applicability, whereas the target’s oxolane group likely improves blood-brain barrier penetration .

Physicochemical Properties:

Property Target Compound* 1-(2-Chloro-6-Fluorobenzyl)-4-Iodo-1H-Pyrazole
Molecular Formula C₁₇H₁₄ClFN₂O₂ (estimated) C₁₀H₇ClFIN₂
Molecular Weight ~335 g/mol 336.53 g/mol
Key Functional Groups Benzamide, oxolane Benzyl, iodo

*Estimated based on structural similarity.

Pyrazole-Aldehyde Derivatives

details 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which features a trifluoromethyl group and sulfanyl substitution. The trifluoromethyl group enhances metabolic stability compared to the target compound’s oxolane group, while the sulfanyl moiety may increase susceptibility to oxidative degradation. The target compound’s amide linkage likely offers greater conformational rigidity than the aldehyde group in this analogue .

Research Implications and Gaps

  • Antimicrobial Potential: The target compound’s halogen and oxolane groups warrant evaluation against pathogens like C. albicans, given the efficacy of structurally related thiadiazole derivatives .
  • Pharmacokinetic Optimization : Comparative studies with trazpirobenum could clarify the impact of 2-chloro-6-fluoro substitution on bioavailability .
  • Synthetic Feasibility: ’s methodologies (e.g., hydrazonoyl chloride reactions) may apply to synthesizing the target compound’s analogues .

Biological Activity

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic compound belonging to the class of benzamides, notable for its unique structural features, including a chloro and fluoro substituent on the benzene ring, a pyrazole ring, and an oxolane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation. The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to target proteins, which may lead to inhibition or activation of critical enzymes or receptors involved in disease mechanisms .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Preliminary studies have shown that related benzamide compounds demonstrate significant antimicrobial properties. For instance, compounds derived from similar structures have been reported to possess good insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, with lethal concentrations demonstrating effective control at 500 mg/L .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. In various assays, compounds with similar structural motifs have shown promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF7TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA54926

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Structure-Based Design

The design of this compound leverages bioisosterism principles to optimize its biological activity. Structure-based drug design approaches have been employed to enhance the efficacy and selectivity of similar compounds against specific biological targets .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Insecticidal Activity : A study demonstrated that related compounds showed effective control over agricultural pests, suggesting potential use in crop protection .
  • Anticancer Activity : Research on pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, supporting further investigation into their therapeutic potential .

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